tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, a bromine atom, a cyano group, and a hydroxymethyl group attached to an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe hydroxymethyl group can be introduced via a hydroxymethylation reaction, and the tert-butyl ester group is typically added through esterification using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the cyano group can produce an amine .
Scientific Research Applications
tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, while the bromine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline derivatives with different substituents, such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 5-bromo-3-(hydroxymethyl)-3-methylindoline-1-carboxylate
Uniqueness
tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This versatility makes it a valuable compound for use in diverse research applications .
Properties
Molecular Formula |
C16H19BrN2O3 |
---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl (3S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-16(4,9-20)12-6-11(17)5-10(7-18)13(12)19/h5-6,20H,8-9H2,1-4H3/t16-/m0/s1 |
InChI Key |
DKUVKIAAENGJKR-INIZCTEOSA-N |
Isomeric SMILES |
C[C@]1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.